エンタソブリン
概要
説明
エンタソブリンは、抗癌活性を有する可能性で知られている低分子薬です。主にβ-チューブリン重合阻害剤およびトポイソメラーゼII阻害剤として機能します。 この化合物は、多剤耐性表現型を含むさまざまな癌細胞株に対して、in vitroで有意な抗増殖活性を示しています .
2. 製法
合成経路と反応条件: エンタソブリンは、インドリジン-グリオキシルアミドをコア構造とする一連の化学反応によって合成されます。合成は通常、以下の手順で構成されます。
- インドリジン環の形成。
- グリオキシルアミド基の導入。
- 目的の位置に塩素原子を導入するための塩素化。
- 目的の純度レベルを達成するための最終的な精製 .
工業的生産方法: エンタソブリンの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。プロセスには、以下が含まれます。
- インドリジン-グリオキシルアミド中間体のバルク合成。
- 大規模な塩素化と精製。
- 化合物が必要な純度基準を満たしていることを確認するための品質管理 .
科学的研究の応用
Entasobulin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study β-tubulin polymerization and topoisomerase II inhibition.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating various cancers, including lymphoma and solid tumors.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in drug discovery
作用機序
エンタソブリンは、複数のメカニズムを通じて効果を発揮します。
分子標的と経路:
β-チューブリン: 微小管ネットワークの主要な構成要素。
トポイソメラーゼII: DNA複製と修復に不可欠な酵素.
6. 類似化合物の比較
エンタソブリンは、β-チューブリンとトポイソメラーゼIIの両方を標的とする二重の作用機序を持つため、ユニークです。類似の化合物には、以下が含まれます。
ビンブラスチン: 微小管の形成を阻害し、特定の癌の治療に使用されます.
パクリタキセル: 微小管を安定化させる天然物で、抗腫瘍活性を持っています.
クロリブリン: 抗癌活性を有する可能性のある、小分子チューブリン重合阻害剤.
これらの化合物は類似のメカニズムを共有していますが、特定の標的と効果は異なります。これにより、エンタソブリンは癌研究と治療においてユニークで貴重な化合物になります .
生化学分析
Biochemical Properties
Entasobulin interacts with key biomolecules such as Topoisomerase II (Top II) and Tubulin . It acts as an inhibitor for both these proteins, disrupting their normal function . The inhibition of Top II and Tubulin leads to the prevention of DNA replication and cell division, respectively, thereby exerting its anti-cancer effects .
Cellular Effects
Entasobulin has significant effects on various types of cells, particularly cancer cells . It influences cell function by disrupting cell signaling pathways and cellular metabolism. By inhibiting Top II and Tubulin, Entasobulin interferes with DNA replication and cell division, leading to cell death . This results in the reduction of tumor growth and potentially the shrinkage of existing tumors .
Molecular Mechanism
The molecular mechanism of Entasobulin involves the inhibition of β-tubulin polymerization and DNA fragmentation via inhibition of topoisomerase II . These actions disrupt the normal cell cycle, leading to cell death and exerting its antineoplastic activity .
Temporal Effects in Laboratory Settings
Its anti-proliferative activities against cancer cell lines have been observed
Metabolic Pathways
As it inhibits Top II and Tubulin, it likely impacts the pathways these proteins are involved in
準備方法
Synthetic Routes and Reaction Conditions: Entasobulin is synthesized through a series of chemical reactions involving indolizine-glyoxylamide as the core structure. The synthesis typically involves the following steps:
- Formation of the indolizine ring.
- Introduction of the glyoxylamide group.
- Chlorination to introduce the chlorine atom at the desired position.
- Final purification to achieve the desired purity level .
Industrial Production Methods: The industrial production of Entasobulin follows similar synthetic routes but on a larger scale. The process involves:
- Bulk synthesis of the indolizine-glyoxylamide intermediate.
- Large-scale chlorination and purification.
- Quality control to ensure the compound meets the required purity standards .
化学反応の分析
反応の種類: エンタソブリンは、以下を含むいくつかの種類の化学反応を起こします。
酸化: エンタソブリンは、特定の条件下で酸化されて、さまざまな酸化誘導体になる可能性があります。
還元: 還元反応は、分子内の官能基を変更できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主要な生成物: これらの反応から生成される主要な生成物には、官能基が修飾されたエンタソブリンのさまざまな誘導体が含まれ、これらは異なる生物活性を示す可能性があります .
4. 科学研究への応用
エンタソブリンは、以下を含む幅広い科学研究への応用を持っています。
化学: β-チューブリン重合とトポイソメラーゼII阻害を研究するためのモデル化合物として使用されます。
生物学: 癌細胞における細胞周期制御とアポトーシスに対する影響を調査しています。
医学: リンパ腫や固形腫瘍など、さまざまな癌の治療のための潜在的な治療薬として探求されています。
類似化合物との比較
Entasobulin is unique due to its dual mechanism of action, targeting both β-tubulin and topoisomerase II. Similar compounds include:
Vinblastine: Inhibits microtubule formation and is used to treat certain cancers.
Paclitaxel: A natural product that stabilizes microtubules and has anti-tumor activity.
Crolibulin: An inhibitor of small molecule tubulin polymerization with potential anticancer activity.
These compounds share similar mechanisms but differ in their specific targets and effects, making Entasobulin a unique and valuable compound in cancer research and therapy .
生物活性
Entasobulin, chemically known as 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-(quinolin-6-yl)acetamide, is a small molecule classified as a β-tubulin polymerization inhibitor. It has garnered attention for its potential anticancer activity, particularly against various human cancer cell lines, including those with multidrug resistance (MDR) phenotypes. This article explores the biological activity of Entasobulin, focusing on its mechanisms of action, efficacy in vitro, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C26H18ClN3O2 |
Molecular Weight | 439.89 g/mol |
CAS Number | 501921-61-5 |
Density | 1.3 ± 0.1 g/cm³ |
LogP | 5.36 |
Storage Conditions | 2-8°C |
Entasobulin functions primarily by inhibiting the polymerization of β-tubulin, which disrupts microtubule dynamics essential for mitosis and cellular functions. This mechanism is critical in cancer therapy as it leads to cell cycle arrest and subsequent apoptosis in rapidly dividing cancer cells.
Key Mechanisms:
- Microtubule Disruption : By preventing the assembly of microtubules, Entasobulin induces mitotic arrest.
- Induction of Apoptosis : The disruption of microtubules triggers apoptotic pathways, leading to programmed cell death.
- Impact on MDR Phenotypes : It has shown effectiveness against cancer cells that exhibit resistance to standard chemotherapeutics.
In Vitro Efficacy
Entasobulin has demonstrated substantial anti-proliferative effects across various cancer cell lines. Notably, it has been tested against ovarian and endometrial cancer cell lines with promising results.
Efficacy Data:
Cell Line | EC50 (µM) | Notes |
---|---|---|
Ishikawa | 0.0312 | Effective at low concentrations |
HEC 1A | 0.125 | Significant cytotoxicity observed |
SKOV 3 | 5 | Moderate sensitivity |
OAW 42 | 0.5 | High sensitivity |
OvW 1 | 0.125 | Effective against resistant phenotypes |
PA 1 | 0.0312 | Strong anti-tumor activity |
These findings indicate that Entasobulin could be a viable candidate for further development in cancer therapeutics.
Clinical Trials and Research Findings
- Phase I Trials : Initial clinical trials have shown that Entasobulin has a favorable safety profile, with dose-limiting toxicities primarily related to hematologic effects.
- Combination Therapies : Studies have explored the use of Entasobulin in combination with other chemotherapeutic agents, revealing synergistic effects that enhance overall efficacy against resistant tumor types.
- Mechanistic Studies : Research indicates that Entasobulin not only disrupts microtubule dynamics but also modulates signaling pathways associated with apoptosis and cell survival, providing insights into its multifaceted role in cancer treatment.
Example Study
In a recent study involving triple-negative breast cancer (TNBC) models, Entasobulin was combined with gonadotropin-releasing hormone (GnRH) analogs and showed enhanced cytotoxicity compared to monotherapy approaches. The study highlighted the importance of targeting multiple pathways to overcome resistance mechanisms in TNBC .
特性
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxo-N-quinolin-6-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18ClN3O2/c27-19-9-7-17(8-10-19)15-30-16-22(21-5-1-2-6-24(21)30)25(31)26(32)29-20-11-12-23-18(14-20)4-3-13-28-23/h1-14,16H,15H2,(H,29,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIUXAHLYIPHOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)C(=O)C(=O)NC4=CC5=C(C=C4)N=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501921-61-5 | |
Record name | Entasobulin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501921615 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[1-(4-Chloro-benzyl)1H-indol-3-yl]-2-oxo-N-quinolin-6-yl-acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENTASOBULIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB77GU6BFO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。